5-Amino-3-(6-methyl-2-pyridyl)isoxazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-3-2-4-7(11-6)8-5-9(10)13-12-8/h2-5H,10H2,1H3 |
InChI Key |
ZUABFSFDCNDOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NOC(=C2)N |
Origin of Product |
United States |
Advanced Structural and Conformational Analysis of 5 Amino 3 6 Methyl 2 Pyridyl Isoxazole
Theoretical Exploration of Tautomeric Equilibria and Isomeric Forms of 5-Amino-3-(6-methyl-2-pyridyl)isoxazole
The phenomenon of tautomerism is critical in understanding the chemical reactivity and biological activity of heterocyclic compounds. For this compound, several tautomeric forms can be postulated, primarily involving proton migration between the amino group and the nitrogen atoms of the isoxazole (B147169) and pyridine (B92270) rings. The principal tautomeric equilibrium is between the amino and imino forms.
Computational studies on similar amino-heteroaromatic compounds have shown that the amino form is generally the most stable. researchgate.net The relative stability of these tautomers can be evaluated using quantum chemical calculations, such as Density Functional Theory (DFT), which provides insights into their Gibbs free energies.
The potential tautomeric forms to consider are:
Amino form (A): The most common and generally most stable form.
Imino forms (B, C): Where a proton has migrated from the exocyclic amino group to a ring nitrogen atom.
The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. In aqueous solutions, the amino form is typically predominant. researchgate.net
Table 1: Calculated Relative Energies of Tautomers
| Tautomer | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Amino (A) | Proton on the exocyclic nitrogen | 0.00 |
| Imino (B) | Proton on the isoxazole nitrogen | +8.5 |
| Imino (C) | Proton on the pyridine nitrogen | +5.2 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Specific computational studies on this compound are required for precise energy values.
Investigation of Conformational Preferences and Rotational Barriers in this compound
The dihedral angle between the planes of the isoxazole and pyridine rings is a key parameter in describing the molecule's conformation. X-ray crystallographic studies of a related compound, 5-Amino-3-(4-pyridyl)isoxazole, have shown that two independent molecules in the asymmetric unit can exhibit different dihedral angles, indicating conformational flexibility. nih.gov In that case, the angles were found to be 10.6 (2)° and 35.8 (6)°. nih.gov
The rotational barrier can be computationally determined by mapping the potential energy surface as a function of the dihedral angle. These calculations typically reveal the lowest energy (ground state) conformations and the transition states for rotation. For many 2-substituted pyridines, two distinct rotational transition states are often observed. uisek.edu.ec
Table 2: Conformational Analysis Data
| Parameter | Value | Method |
|---|---|---|
| Ground State Dihedral Angle | ~20° | Theoretical Calculation (DFT) |
| Rotational Barrier 1 | ~4.5 kcal/mol | Theoretical Calculation (DFT) |
| Rotational Barrier 2 | ~7.0 kcal/mol | Theoretical Calculation (DFT) |
Note: The data in this table is illustrative and based on general findings for similar molecular structures. Precise values would require specific computational analysis.
Potential for Stereoisomerism in Functionalized Derivatives of this compound
The parent molecule, this compound, is achiral and does not exhibit stereoisomerism. However, the introduction of functional groups to the core structure can create chiral centers, leading to the possibility of enantiomers and diastereomers.
For instance, if a substituent is introduced at a position that becomes a stereocenter, the resulting derivative will be chiral. The biological activity of such chiral derivatives can be highly dependent on the specific stereoisomer, as enantiomers often interact differently with chiral biological receptors.
The synthesis of specific stereoisomers would require asymmetric synthesis methods or chiral resolution techniques. The characterization of these stereoisomers would rely on techniques such as polarimetry and chiral chromatography.
Intramolecular Interactions and Hydrogen Bonding Networks in this compound
Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of a molecule. In this compound, there is the potential for an intramolecular hydrogen bond to form between a hydrogen atom of the amino group and the nitrogen atom of the pyridine ring.
The formation of such a hydrogen bond would favor a more planar conformation, restricting the rotation around the bond connecting the two rings. This type of interaction can influence the molecule's physical properties, such as its lipophilicity and membrane permeability. rsc.org
The existence and strength of intramolecular hydrogen bonds can be investigated using spectroscopic methods, such as NMR, and confirmed through computational analysis. sapub.org In the solid state, intermolecular hydrogen bonds are also expected to play a crucial role in the crystal packing. nih.govresearchgate.net For example, in the crystal structure of 5-Amino-3-(4-pyridyl)isoxazole, N—H⋯N hydrogen bonds are responsible for the formation of a two-dimensional supramolecular layer. nih.gov
Table 3: Potential Hydrogen Bonding Interactions
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Intramolecular | Amino N-H | Pyridine N | 2.0 - 2.5 |
| Intermolecular | Amino N-H | Isoxazole N | 2.1 - 2.6 |
| Intermolecular | Amino N-H | Pyridine N | 2.1 - 2.6 |
Note: The distances provided are typical ranges for such hydrogen bonds and would need to be confirmed by experimental or computational data for the specific molecule.
Synthetic Methodologies for 5 Amino 3 6 Methyl 2 Pyridyl Isoxazole and Its Derivatives
Strategies for the Construction of the Isoxazole (B147169) Ring in 5-Amino-3-(6-methyl-2-pyridyl)isoxazole
The formation of the 5-aminoisoxazole core is a critical step in the synthesis of the target compound. The two primary strategies to achieve this are cycloaddition reactions and condensation-heterocyclization pathways. The choice of method often depends on the availability of starting materials and the desired regioselectivity.
The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like isoxazoles. researchgate.net This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, such as an alkyne or an alkene. nih.govorganic-chemistry.org
For the synthesis of this compound, the key 1,3-dipole would be 6-methylpicolinonitrile oxide. This reactive intermediate can be generated in situ from the corresponding 6-methylpicolinaldehyde oxime by oxidation with reagents like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS). The nitrile oxide then reacts with a suitable dipolarophile that can provide the 5-amino group. An appropriate dipolarophile for this purpose would be an enamine or a related species. The regioselectivity of the cycloaddition is crucial for ensuring the formation of the desired 5-amino isomer. nih.gov Tandem isomerization-cycloaddition reactions have also been developed for the synthesis of 5-N-substituted isoxazolines, which can subsequently be oxidized to the corresponding isoxazoles. researchgate.net
| Cycloaddition Approach | Reactants | Key Features | Reference |
|---|---|---|---|
| Nitrile Oxide + Alkyne | Aryl/Alkyl Nitrile Oxides, Terminal Alkynes | Classic method for 3,5-disubstituted isoxazoles. Regioselectivity can be an issue. | nih.gov |
| Nitrile Oxide + Enamine | Nitrile Oxides, Enamines | Direct route to 5-amino-isoxazoline precursors, which require subsequent oxidation. | researchgate.net |
| [4+1] Cycloaddition | α-Haloketone Oxime, Isocyanides | Yields 5-substituted aminoisoxazoles. | nih.gov |
| Decarboxylative Cycloaddition | Amino Acids, Aldehydes, Alkenes | A multicomponent reaction forming substituted pyrrolidines that showcases advanced cycloaddition strategies. | beilstein-journals.org |
A widely used and reliable method for synthesizing 5-aminoisoxazoles involves the condensation of a β-ketonitrile with hydroxylamine (B1172632). organic-chemistry.orgdoi.org For the target compound, the required precursor is 3-oxo-3-(6-methylpyridin-2-yl)propanenitrile. This intermediate can be synthesized via a Claisen condensation between 2-acetyl-6-methylpyridine (B1266835) and a cyanide source like ethyl cyanoformate.
The subsequent reaction with hydroxylamine proceeds via nucleophilic attack on either the ketone or the nitrile functional group, followed by cyclization and dehydration to form the isoxazole ring. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, particularly pH and temperature. organic-chemistry.orgdoi.org
At pH > 8 and elevated temperatures (e.g., 100 °C) , hydroxylamine preferentially reacts with the ketone, leading to the formation of the desired 5-aminoisoxazole . organic-chemistry.org
Under weakly acidic to neutral conditions (pH 7-8) and lower temperatures (≤45 °C) , the reaction tends to occur at the nitrile group, yielding the isomeric 3-aminoisoxazole . organic-chemistry.org
This pH and temperature control provides a valuable tool for selectively synthesizing the correct isomer. This approach has been shown to be general and provides good yields for a variety of substrates. organic-chemistry.org
| Precursor Type | Conditions for 5-Aminoisoxazole | Conditions for 3-Aminoisoxazole | Yield Range | Reference |
|---|---|---|---|---|
| β-Ketonitrile | pH > 8, 100 °C | 7 < pH < 8, ≤45 °C | 60-90% | organic-chemistry.org |
| Thiocarbamoylcyanoacetate | Reflux in aqueous ethanol | Not specified for this isomer | Good yields | researchgate.net |
| 3-Aminocrotononitrile | Reaction with hydroxylamine hydrochloride | Not applicable | Not specified | nih.gov |
Introduction and Functionalization of the 6-Methyl-2-pyridyl Moiety
An alternative synthetic strategy involves forming the bond between a pre-formed isoxazole ring and the pyridine (B92270) ring. This is typically achieved through modern catalytic cross-coupling reactions. Another advanced approach involves the direct functionalization of a C-H bond on one of the heterocyclic precursors.
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for forming carbon-carbon bonds between aromatic and heteroaromatic rings. researchgate.netresearchgate.net This methodology can be applied to the synthesis of this compound through two main disconnection approaches:
Coupling of a 3-haloisoxazole with a pyridylboronic acid: In this route, a precursor such as 5-amino-3-bromoisoxazole is coupled with (6-methylpyridin-2-yl)boronic acid. This requires the synthesis of the halogenated 5-aminoisoxazole, which can be challenging.
Coupling of a 3-isoxazolylboronic acid with a 2-halopyridine: This approach involves the reaction of a 5-aminoisoxazole-3-boronic acid (or its ester equivalent) with a readily available halopyridine, such as 2-bromo-6-methylpyridine.
Both strategies typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a suitable base (e.g., K₂CO₃, Cs₂CO₃) and a solvent like dioxane or DMF. The success of these reactions is a testament to the significant progress made in the functionalization of isoxazoles using transition metal catalysis. researchgate.net
Direct C-H activation/functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize the coupling partners with halides or organometallic reagents. beilstein-journals.orgorganic-chemistry.org In the context of synthesizing the target molecule, a C-H activation strategy could theoretically involve the direct coupling of 5-aminoisoxazole with 2-halo-6-methylpyridine or, more ambitiously, the direct C-H/C-H coupling of 5-aminoisoxazole and 6-methylpyridine.
While palladium-catalyzed direct C-H arylation of isoxazoles has been reported, it predominantly occurs at the C-5 position. nih.gov Achieving selective C-H activation at the C-3 position of an isoxazole ring remains a significant challenge. researchgate.net Research on the direct arylation of related oxazole (B20620) heterocycles has shown that regioselectivity can be controlled, often favoring the C-2 position, which is electronically analogous to the C-3 position in isoxazoles. beilstein-journals.orgorganic-chemistry.org Therefore, a plausible, albeit challenging, route could be the palladium-catalyzed direct C-H coupling of a 5-amino-isoxazole precursor with an appropriate 6-methyl-2-pyridyl derivative.
Advanced Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis increasingly relies on advanced catalytic systems to improve reaction efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives can benefit from a variety of these approaches.
Transition-metal catalysis is central to many of the key bond-forming steps. Palladium complexes are the most widely used for both cross-coupling and C-H activation strategies. researchgate.netnih.gov However, other metals like rhodium and nickel have also been employed for the direct arylation of related azoles and represent viable alternatives. beilstein-journals.org
Beyond the choice of metal, "green" chemistry principles are being integrated into synthetic protocols. This includes the use of:
Microwave irradiation: This technique can dramatically reduce reaction times and improve yields, as demonstrated in some multicomponent reactions for synthesizing isoxazole-fused heterocycles. frontiersin.org
Novel solvent systems: Environmentally benign solvents like water, ionic liquids, or deep eutectic solvents (e.g., K₂CO₃/glycerol) are replacing traditional volatile organic compounds. nih.govd-nb.inforesearchgate.net
Organocatalysis: The use of small, metal-free organic molecules as catalysts is an expanding field. For instance, amine-functionalized cellulose (B213188) has been used as a recyclable, biodegradable catalyst for the synthesis of isoxazol-5-one derivatives. preprints.org
These advanced catalytic methods offer powerful tools to streamline the synthesis of complex molecules like this compound, making the process more efficient and environmentally friendly.
| Catalytic Approach | Catalyst Example | Application in Synthesis | Reference |
|---|---|---|---|
| Palladium Catalysis | Pd(PPh₃)₄, Pd(OAc)₂ | Suzuki Cross-Coupling, Direct C-H Arylation | researchgate.netnih.gov |
| Rhodium/Nickel Catalysis | Rh(I) complexes, Ni(0) complexes | Alternative for Direct C-H Arylation | beilstein-journals.org |
| Lewis Acid Catalysis | Zirconium(IV) chloride (ZrCl₄) | Multicomponent reactions for heterocycle synthesis | nih.gov |
| Green Catalysis | K₂CO₃/Glycerol, Amine-functionalized cellulose | Multicomponent condensation/heterocyclization reactions | d-nb.infopreprints.org |
| Microwave-Assisted Synthesis | Not applicable (Energy Source) | Accelerating condensation and multicomponent reactions | frontiersin.org |
Metal-Catalyzed Syntheses of this compound
The synthesis of isoxazole rings, including 5-amino-substituted variants, is frequently accomplished through metal-catalyzed reactions. These methods offer high efficiency and control over the reaction pathways. Key approaches applicable to the synthesis of this compound include cycloaddition reactions and cycloisomerizations.
Copper(I)-catalyzed cycloadditions are a cornerstone in isoxazole synthesis. rsc.orgnih.gov A plausible route involves the [3+2] cycloaddition of a nitrile oxide, generated in situ from an oxime precursor, with an appropriate alkyne. For the target molecule, this would involve the reaction of 6-methylpicolinonitrile oxide with an amino-protected ynamine. Copper catalysts are crucial for controlling the regioselectivity of this cycloaddition, typically yielding the 3,5-disubstituted isoxazole. organic-chemistry.org
Palladium and iron catalysts have also been employed in cascade reactions to construct trisubstituted isoxazoles from readily available propargylic alcohols. nih.gov A sequential process involving both iron and palladium catalysts can facilitate the construction of complex isoxazoles in a single, uninterrupted sequence, which could be adapted for the target molecule. nih.gov Furthermore, palladium-catalyzed C-H activation has been utilized for the functionalization of pre-formed amino acid derivatives using a 5-methylisoxazole-3-carboxamide (B1215236) directing group, suggesting a potential pathway for late-stage modification of related isoxazole structures. nih.gov
Gold catalysts, such as AuCl₃, are effective in mediating the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under mild conditions. organic-chemistry.org This methodology allows for the selective synthesis of 3,5-disubstituted isoxazoles, which could be a viable route if the appropriate acetylenic oxime precursor bearing the 6-methyl-2-pyridyl group is used. organic-chemistry.org
More recently, sustainable and earth-abundant metals have been explored. Calcium-catalyzed methods have been developed for the high-yielding synthesis of 5-aminooxazoles, a related class of heterocycles, showcasing the potential for greener metal catalysis in this area. nih.gov
Table 1: Examples of Metal-Catalyzed Isoxazole Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Copper(I) | Nitrile Oxides + Terminal Alkynes | 3,5-Disubstituted Isoxazoles | High regioselectivity, one-pot procedure. nih.gov |
| Iron/Palladium | Propargylic Alcohols | Trisubstituted Isoxazoles | Uninterrupted four-step cascade reaction. nih.gov |
| AuCl₃ | α,β-Acetylenic Oximes | Substituted Isoxazoles | Mild conditions, good yields. organic-chemistry.org |
Organocatalytic and Biocatalytic Pathways for this compound Synthesis
In the quest for metal-free synthetic routes, organocatalysis has emerged as a powerful tool. rsc.org These reactions avoid the costs and toxicity associated with heavy metals. Chiral phosphoric acids, for example, have been successfully used as catalysts in the enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with ketimines, demonstrating the utility of organocatalysts in functionalizing the 5-aminoisoxazole core. rsc.org
Tandem reactions catalyzed by cinchona alkaloids represent another significant organocatalytic approach. These catalysts can facilitate Michael additions followed by Thorpe-Ziegler type reactions to construct complex heterocyclic systems, a strategy that could be adapted for building the desired isoxazole ring from acyclic precursors. nih.gov
Biocatalytic pathways for the synthesis of 5-aminoisoxazoles are less common but hold promise for sustainable chemistry. While much of the research in this area has focused on the biodegradation of compounds containing an aminoisoxazole moiety, such as the antibiotic sulfamethoxazole (B1682508), these studies provide insight into the enzymatic processes that can form or break down this ring system. sigmaaldrich.com For instance, the formation of 3-amino-5-methylisoxazole (B124983) is a key step in the biodegradation of sulfamethoxazole by certain bacteria, indicating that enzymes capable of interacting with this scaffold exist in nature. sigmaaldrich.com The future development of engineered enzymes could harness these capabilities for synthetic applications.
Regioselective and Chemoselective Control in the Synthesis of this compound
Achieving the correct arrangement of substituents on the isoxazole ring is a critical challenge in the synthesis of this compound. The two primary methods for isoxazole ring construction—the 1,3-dipolar cycloaddition of nitrile oxides with alkynes/alkenes and the condensation of a three-carbon component with hydroxylamine—can often lead to mixtures of regioisomers. researchgate.net
Significant progress has been made in controlling this regioselectivity. In the reaction between 1,3-dicarbonyl compounds and hydroxylamine, the reaction conditions can be tuned to favor one isomer over another. The use of specific solvents or Lewis acids like BF₃ can direct the cyclocondensation of β-enamino diketones to selectively produce different polyfunctionalized isoxazoles. nih.govrsc.org By carefully selecting the substrate structure and reaction parameters, four of the six possible regioisomers could be accessed with high selectivity. nih.gov
For 1,3-dipolar cycloadditions, the choice of catalyst and reactants is paramount. researchgate.net A highly regioselective, one-pot procedure for preparing 5-aminoisoxazoles involves the reaction of nitrile oxides with captodative α-cyanoenamines. mdpi.com This method proceeds with high regioselectivity to place the amino group at the C5 position. Similarly, the reaction of hydroxylamine with allenic nitriles has been shown to produce 3-alkyl-5-aminoisoxazoles in excellent yields, demonstrating strong regiochemical control. rsc.org
Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial, especially when building complex molecules. A metal-free protocol has been developed that combines a triazole synthesis with an isoxazole cycloaddition in a chemoselective manner, allowing for the construction of bisfunctional heterocycles. nih.gov This highlights the potential for selectively forming the isoxazole ring of the target compound without affecting other reactive sites on the 6-methyl-2-pyridyl precursor.
Green Chemistry Principles and Sustainable Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. This involves using less hazardous materials, employing catalytic rather than stoichiometric reagents, minimizing waste, and using environmentally benign solvents. researchgate.net
One of the most promising green techniques applied to isoxazole synthesis is the use of ultrasonic irradiation. preprints.orgmdpi.com Sonochemistry can accelerate reaction rates, improve yields, and reduce energy consumption. preprints.org Many ultrasound-assisted syntheses of isoxazoles are performed in aqueous media or under solvent-free conditions, further enhancing their green credentials. preprints.orgmdpi.com For instance, a one-pot, three-component synthesis of isoxazol-5(4H)-ones using hydroxylamine hydrochloride, benzaldehyde (B42025) derivatives, and ethyl acetoacetate (B1235776) has been successfully carried out in water. preprints.org
The development of metal-free synthetic routes is another key aspect of green chemistry, as it avoids the use of toxic and expensive heavy metals. rsc.org Organocatalytic methods and reactions in alternative solvents like deep eutectic solvents (DES) are gaining traction. nih.govresearchgate.net A one-pot, three-component process for the regioselective synthesis of 3,5-disubstituted isoxazoles has been reported using a biorenewable deep eutectic solvent made from choline (B1196258) chloride and urea. nih.gov
Table 2: Green Chemistry Approaches to Isoxazole Synthesis
| Green Technique | Solvent/Conditions | Catalyst | Key Advantages |
|---|---|---|---|
| Ultrasonic Irradiation | Aqueous media | Pyruvic acid | Accelerated reaction, reduced energy use, simplified workup. preprints.orgmdpi.com |
| Deep Eutectic Solvents (DES) | Choline chloride:urea | None | Biorenewable solvent, environmentally benign. nih.gov |
| Metal-Free Synthesis | Various | Organocatalysts (e.g., DABCO) | Avoids toxic metal waste, lower cost. rsc.org |
Development of Divergent Synthetic Pathways for Analog Libraries of this compound
The creation of analog libraries is essential for drug discovery and materials science. Divergent synthesis, where a common intermediate is used to generate a wide range of structurally related compounds, is a powerful strategy for this purpose. The 5-aminoisoxazole scaffold is a versatile building block that can be readily functionalized to create such libraries.
Once the core this compound structure is synthesized, the amino group and the pyridine ring offer handles for further modification. For example, the amino group can be acylated, alkylated, or used in transition-metal-catalyzed cross-coupling reactions. The Suzuki–Miyaura coupling has been used on derivatives of 5-aminoisoxazoles to introduce new aryl groups without loss of enantioselectivity. rsc.org Similarly, the Buchwald–Hartwig cross-coupling reaction can be used to form N-aryl and N,N-diaryl substituted 5-aminoisoxazoles, providing efficient access to a diverse set of analogs. mdpi.com
The isoxazole ring itself can be a reactive intermediate. Under certain conditions, the weak N-O bond can be cleaved, allowing the 5-aminoisoxazole to be used as a precursor for other nitrogen-containing heterocycles. researchgate.netrsc.org This ring-cleavage/rearrangement strategy enables the divergent construction of diverse scaffolds like tetrahydroquinolines from a common 5-aminoisoxazole starting material. rsc.org This reactivity expands the utility of the core structure beyond simple functionalization, allowing it to serve as a gateway to entirely new classes of compounds.
Mechanistic Investigations of Reactions Involving 5 Amino 3 6 Methyl 2 Pyridyl Isoxazole
Elucidation of Reaction Pathways for the Derivatization of the Amino Group
The amino group at the 5-position of the isoxazole (B147169) ring is a key site for derivatization, typically acting as a nucleophile. Its reactivity is influenced by the electronic properties of both the isoxazole and the pyridine (B92270) rings.
Acylation and Sulfonylation: The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic. It is expected to readily react with electrophilic reagents such as acyl chlorides, anhydrides, and sulfonyl chlorides. The reaction pathway is a standard nucleophilic acyl substitution.
Step 1: Nucleophilic Attack. The amino group attacks the electrophilic carbonyl or sulfonyl center, leading to the formation of a tetrahedral intermediate.
Step 2: Elimination of Leaving Group. The intermediate collapses, expelling the leaving group (e.g., chloride) and resulting in the formation of the corresponding amide or sulfonamide. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl).
Alkylation: Direct alkylation of the 5-amino group can be more complex. While the amino group is nucleophilic, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is possible. The reaction proceeds via a standard SN2 pathway with alkyl halides. The regioselectivity and extent of alkylation can be controlled by the choice of solvent, temperature, and stoichiometry of the reactants.
Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the amino group with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN).
Understanding the Reactivity of the Isoxazole Ring towards Electrophiles and Nucleophiles
The isoxazole ring is an electron-deficient heterocycle, which influences its susceptibility to attack.
Electrophilic Aromatic Substitution: The isoxazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and oxygen atoms. The amino group at the 5-position is a strong activating group and is ortho-, para-directing. However, in the 5-aminoisoxazole system, the only available position for substitution on the isoxazole ring is C4. The amino group strongly directs electrophiles to this position.
Mechanism: The electrophile (E+) attacks the C4 position, forming a resonance-stabilized carbocation intermediate (sigma complex). The stability of this intermediate is enhanced by the electron-donating amino group. A subsequent deprotonation step restores the aromaticity of the ring.
Nucleophilic Attack and Ring Opening: The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is often observed under harsh conditions (e.g., strong base or heat). The attack can occur at the C3 or C5 positions. The presence of the electron-donating amino group at C5 may disfavor nucleophilic attack at this position, making C3 a more likely target. Ring opening of isoxazoles typically proceeds through cleavage of the weak N-O bond.
Mechanistic Studies of Substitutions on the Pyridine Ring of 5-Amino-3-(6-methyl-2-pyridyl)isoxazole
The pyridine ring, being another electron-deficient heterocycle, has its own characteristic reactivity. The isoxazole substituent at the 2-position will influence the regioselectivity of substitution reactions on the pyridine ring.
Electrophilic Aromatic Substitution: Pyridine itself is highly resistant to electrophilic aromatic substitution. When substitution does occur, it is typically directed to the 3- and 5-positions. The methyl group at the 6-position is a weak activating group, while the isoxazole ring is generally considered an electron-withdrawing group, further deactivating the pyridine ring. Therefore, electrophilic substitution on the pyridine moiety of this compound would require forcing conditions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions. In this molecule, the 2- and 6-positions are already substituted. Nucleophilic attack would be most likely at the positions ortho and para to the nitrogen atom that are not already substituted. The reaction proceeds via a two-step mechanism:
Step 1: Nucleophilic Addition. A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Step 2: Elimination of Leaving Group. A leaving group (if present) is expelled, restoring the aromaticity of the ring.
Kinetic and Thermodynamic Profiling of Key Synthetic Steps
Kinetic Control vs. Thermodynamic Control: In many derivatization reactions, the distribution of products can be governed by whether the reaction is under kinetic or thermodynamic control. For example, in alkylation of the amino group, the kinetically favored product (formed faster, lower activation energy) may be the mono-alkylated species, while the thermodynamically favored product (more stable) could be a di-alkylated species under certain conditions.
The following table presents hypothetical relative reaction rates for the derivatization of the amino group, illustrating the expected reactivity trends.
| Reaction Type | Reagent | Relative Rate | Activation Energy (Ea) |
| Acylation | Acetyl Chloride | Very Fast | Low |
| Sulfonylation | Tosyl Chloride | Fast | Low-Medium |
| Alkylation | Methyl Iodide | Moderate | Medium |
| Reductive Amination | Benzaldehyde (B42025), NaBH4 | Slow | High (multi-step) |
This is an interactive data table based on generalized principles of organic reactivity.
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are challenging and typically require specialized techniques such as low-temperature NMR spectroscopy or computational modeling (e.g., Density Functional Theory, DFT).
Intermediates:
Tetrahedral Intermediates: In acylation and sulfonylation reactions, tetrahedral intermediates are formed. These are generally high in energy and not directly observable under normal reaction conditions.
Schiff Bases (Imines): In reductive amination, the imine intermediate can sometimes be isolated or detected spectroscopically (e.g., by IR or NMR) before the reduction step.
Sigma Complexes (Wheland Intermediates): In electrophilic aromatic substitution on the isoxazole C4 position, a resonance-stabilized carbocation (sigma complex) is formed.
Meisenheimer Complexes: In nucleophilic aromatic substitution on the pyridine ring, an anionic Meisenheimer complex is the key intermediate.
Transition States: Transition states are, by definition, transient and cannot be isolated. Their structures and energies are typically investigated using computational chemistry. For instance, in an SN2 alkylation of the amino group, the transition state would involve the simultaneous formation of the new N-C bond and the breaking of the C-leaving group bond. DFT calculations could model the geometry and energy of this transition state, providing insight into the reaction's activation energy.
Spectroscopic and Crystallographic Characterization of 5 Amino 3 6 Methyl 2 Pyridyl Isoxazole and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For 5-Amino-3-(6-methyl-2-pyridyl)isoxazole, a full suite of NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Based on analyses of similar isoxazole (B147169) and pyridine (B92270) structures, a predicted set of chemical shifts for the target compound is presented below. rsc.orgresearchgate.net The isoxazole proton is expected in the aromatic region, while the amino protons would likely appear as a broad singlet. The pyridine ring protons would show distinct signals corresponding to their positions relative to the nitrogen atom and the methyl group.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Isoxazole-C3 | - | ~161.0 |
| Isoxazole-C4 | ~6.50 | ~101.5 |
| Isoxazole-C5 | - | ~170.0 |
| Amino (-NH₂) | ~5.80 (broad s) | - |
| Pyridine-C2' | - | ~152.0 |
| Pyridine-C3' | ~7.40 (d) | ~120.0 |
| Pyridine-C4' | ~7.70 (t) | ~137.0 |
| Pyridine-C5' | ~7.20 (d) | ~118.0 |
| Pyridine-C6' | - | ~158.0 |
| Methyl (-CH₃) | ~2.50 (s) | ~24.0 |
To confirm the predicted assignments, several 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the protons on the pyridine ring (H3', H4', and H5').
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals for C4, C3', C4', C5', and the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help confirm the stereochemistry and conformation of the molecule. For instance, a NOESY correlation between the methyl protons and the pyridine H5' would support their proximity in space.
In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying these forms. Techniques like ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR) can be particularly useful for heterocyclic isomers, as they function as an "attached nitrogen test." nih.govnih.gov This method allows for the clear differentiation of isomers by identifying carbon atoms covalently bonded to nitrogen, which would be invaluable for confirming the structure and studying supramolecular assemblies of this compound in its solid form. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the precise mass can be calculated and confirmed experimentally.
Molecular Formula and Precise Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O |
| Monoisotopic Mass | 175.0746 u |
| Calculated m/z for [M+H]⁺ | 176.0818 |
In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pathways, which provides further structural confirmation. Under positive-ion electrospray ionization (ESI), the molecule would be protonated. A plausible fragmentation pathway would likely involve initial cleavage of the isoxazole ring, a common fragmentation pattern for this heterocycle. Subsequent fragmentation could involve losses of small neutral molecules like CO, HCN, or radicals from the pyridine ring. nih.govmdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. Each molecule has a unique vibrational spectrum that serves as a "molecular fingerprint."
For this compound, the spectra would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as distinct bands in the 3200-3450 cm⁻¹ region. researchgate.netresearchgate.net The aromatic C-H stretching of the pyridine and isoxazole rings would be observed around 3000-3100 cm⁻¹. The "fingerprint region" (below 1650 cm⁻¹) would contain a series of complex bands corresponding to C=C and C=N stretching vibrations of the aromatic rings, N-H bending, and the characteristic N-O and C-O stretching of the isoxazole ring. rsc.orgacs.org
Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretching | 3450 - 3200 | Amino (-NH₂) |
| Aromatic C-H Stretching | 3100 - 3000 | Pyridyl & Isoxazole Rings |
| C=N / C=C Stretching | 1640 - 1450 | Pyridyl & Isoxazole Rings |
| N-H Bending | 1650 - 1580 | Amino (-NH₂) |
| N-O Stretching | 1420 - 1380 | Isoxazole Ring |
| C-O Stretching | 1260 - 1200 | Isoxazole Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the pyridyl and isoxazole rings in this compound is expected to give rise to characteristic absorption bands in the UV region.
The spectrum would likely be dominated by intense π→π* transitions associated with the promotion of electrons from bonding to anti-bonding molecular orbitals within the conjugated aromatic system. Weaker n→π* transitions, involving the promotion of non-bonding electrons from the nitrogen and oxygen atoms to anti-bonding π* orbitals, may also be observed, often as shoulders on the main absorption bands. The exact position and intensity of the absorption maxima (λ_max) are influenced by the solvent polarity.
X-ray Crystallography for Unambiguous Solid-State Molecular Structure and Crystal Packing Analysis
While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related analog, 5-Amino-3-(4-pyridyl)isoxazole, provides significant insight into the expected solid-state structure. nih.govamanote.com X-ray crystallography offers an unambiguous determination of bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.
For the analog 5-Amino-3-(4-pyridyl)isoxazole, two independent molecules were found in the asymmetric unit. nih.gov A key structural feature is the dihedral angle between the pyridine and isoxazole rings, which were found to be 35.8° and 10.6°. nih.gov A similar non-planar conformation would be expected for the target compound.
The crystal packing is primarily stabilized by intermolecular hydrogen bonds. In the analog, the amino group (N-H) acts as a hydrogen bond donor to the nitrogen atoms of both the pyridine and isoxazole rings of neighboring molecules. nih.gov These interactions link the molecules into a two-dimensional supramolecular layer. It is highly probable that this compound would exhibit a similar hydrogen-bonding network, playing a crucial role in its crystal packing.
Crystallographic Data for the Analog 5-Amino-3-(4-pyridyl)isoxazole nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.6411 (13) |
| b (Å) | 10.9272 (10) |
| c (Å) | 10.0060 (9) |
| β (°) | 106.9870 (10) |
| Volume (ų) | 1531.0 (2) |
| Z | 8 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Excess Determination
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the characterization of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral compound. As enantiomers interact differently with circularly polarized light, CD spectroscopy provides valuable information on the stereochemistry of molecules, making it an indispensable tool for determining enantiomeric excess (ee) and assigning absolute configurations. While specific studies on the circular dichroism of chiral derivatives of this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand how such analyses would be conducted.
The generation of a chiral center in derivatives of this compound could be achieved through various synthetic strategies. For instance, substitution at the amino group with a chiral auxiliary or the introduction of a stereocenter in a side chain would yield enantiomeric pairs. Once these chiral derivatives are synthesized and separated, CD spectroscopy can be employed for their characterization.
Each enantiomer of a chiral derivative of this compound would be expected to produce a CD spectrum that is a mirror image of its counterpart. The spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength. The sign of the CD signal (positive or negative) at a specific wavelength is characteristic of a particular enantiomer.
The determination of enantiomeric excess in a mixture of enantiomers is a key application of CD spectroscopy. The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and, consequently, to the excess of one enantiomer over the other. A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric excesses. By comparing the CD signal of an unknown sample to this calibration curve, its enantiomeric excess can be accurately determined.
For example, consider a hypothetical chiral derivative, (R)- and (S)-N-acetyl-α-methylbenzyl-5-amino-3-(6-methyl-2-pyridyl)isoxazole. The CD spectra of the pure (R) and (S) enantiomers would exhibit mirror-image Cotton effects. A mixture of these enantiomers would show a CD signal with an intensity that reflects the proportion of the major enantiomer.
To illustrate this, the following interactive table presents hypothetical data for the determination of the enantiomeric excess of a chiral derivative of this compound. The CD signal intensity is measured at a wavelength corresponding to a maximum absorption difference between the two enantiomers (λmax).
| Sample | Enantiomeric Excess (%) | CD Signal Intensity (mdeg) at λmax |
| Pure (S)-enantiomer | 100% (S) | -50.0 |
| Mixture 1 | 75% (S) | -37.5 |
| Mixture 2 | 50% (S) | -25.0 |
| Racemic Mixture | 0% | 0.0 |
| Mixture 3 | 50% (R) | +25.0 |
| Mixture 4 | 75% (R) | +37.5 |
| Pure (R)-enantiomer | 100% (R) | +50.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Chemistry and Theoretical Modeling of 5 Amino 3 6 Methyl 2 Pyridyl Isoxazole
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure. For 5-Amino-3-(6-methyl-2-pyridyl)isoxazole, these calculations would begin with the optimization of its geometry to find the lowest energy conformation. Using a functional such as B3LYP with a basis set like 6-311++G(d,p) would provide a robust balance of accuracy and computational cost for determining properties like bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.comacs.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy indicates electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-amino group and the isoxazole (B147169) ring, while the LUMO would likely be distributed across the electron-deficient pyridyl ring system. This distribution dictates the most probable sites for electrophilic and nucleophilic attack.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 1: Illustrative Reactivity Descriptors for this compound (Theoretical)
| Parameter | Formula | Hypothetical Value (eV) | Description |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.20 | Indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.50 | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 | Correlates with chemical stability. |
| Ionization Potential (I) | -EHOMO | 6.20 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.50 | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 3.85 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | 0.21 | Reciprocal of hardness, indicates higher reactivity. |
Electrostatic Potential Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net
For this compound, the MEP surface would likely show a significant negative potential (red) around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amino group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. A positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them hydrogen bond donors. The pyridine (B92270) ring nitrogen would also represent a region of negative potential.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations provide insights into the conformational flexibility of this compound and the influence of its environment, such as a solvent. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how intermolecular interactions, like hydrogen bonding, affect its preferred shape and orientation.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which is invaluable for confirming the identity and structure of a synthesized compound. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov
Predicted 1H and 13C NMR chemical shifts for this compound would be calculated and compared against experimental data to validate the structure. Discrepancies between calculated and observed spectra can often be explained by solvent effects or conformational averaging, which can also be modeled computationally.
Table 2: Hypothetical In Silico vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom Position | Predicted Shift (ppm) | Description |
|---|---|---|
| Isoxazole C3 | 160.5 | Attached to Pyridyl Ring |
| Isoxazole C4 | 95.2 | Isoxazole Ring |
| Isoxazole C5 | 168.1 | Attached to Amino Group |
| Pyridyl C2 | 158.3 | Attached to Isoxazole Ring |
| Pyridyl C3 | 120.4 | Pyridyl Ring |
| Pyridyl C4 | 136.8 | Pyridyl Ring |
| Pyridyl C5 | 118.9 | Pyridyl Ring |
| Pyridyl C6 | 149.5 | Attached to Methyl Group |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in preclinical drug discovery for identifying potential biological targets and understanding binding mechanisms. alrasheedcol.edu.iqnih.gov
For this compound, docking studies would be performed against putative protein targets relevant to its potential therapeutic application (e.g., kinases, cyclooxygenases). The simulation predicts the binding affinity (scoring function, often in kcal/mol) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. The amino group and the nitrogen atoms in the heterocyclic rings are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analog Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in designing new analogs with improved potency or desired properties.
To build a QSAR model for analogs of this compound, a dataset of similar compounds with measured biological activity would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create an equation that relates these descriptors to the observed activity. This model can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding medicinal chemistry efforts in a more efficient manner.
Machine Learning Approaches for Virtual Screening and Compound Prioritization based on the this compound Scaffold
In the realm of modern drug discovery, the integration of computational methods has become indispensable for accelerating the identification of novel therapeutic agents. Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool to navigate the vast chemical space and prioritize compounds with a higher probability of biological activity. This section explores the application of machine learning approaches for virtual screening and compound prioritization, with a specific focus on derivatives of the this compound scaffold. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by isoxazole and pyridine derivatives, including their potential as inhibitors for various enzymes and receptors. acs.orgnih.gov
Virtual screening campaigns based on the this compound scaffold leverage machine learning models to differentiate between potentially active and inactive molecules. The development of a robust and predictive ML model is a multi-step process that begins with the curation of a high-quality dataset.
Dataset Curation and Feature Engineering
The foundation of any successful machine learning model is the data on which it is trained. For the this compound scaffold, this involves assembling a dataset of molecules with known biological activity against a specific target. This data is often compiled from publicly available databases such as ChEMBL and PubChem, as well as proprietary corporate databases. The dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance.
Once the dataset is assembled, molecular descriptors, also known as features, are calculated for each compound. These descriptors are numerical representations of the chemical and physical properties of the molecules. A wide array of descriptors can be computed, ranging from simple constitutional descriptors to more complex 3D descriptors.
Table 1: Examples of Molecular Descriptors for Machine Learning Models
| Descriptor Type | Examples | Description |
| 1D Descriptors | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors | Based on the chemical formula and atom counts. |
| 2D Descriptors | Topological Polar Surface Area (TPSA), Molecular Connectivity Indices | Derived from the 2D representation of the molecule, considering atomic connectivity. |
| 3D Descriptors | 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) | Based on the 3D conformation of the molecule, providing information on its shape and electronic properties. |
| Fingerprints | Extended-Connectivity Fingerprints (ECFPs), MACCS Keys | Bit strings that represent the presence or absence of specific structural features. |
The selection of relevant features is a critical step, as the inclusion of irrelevant or redundant descriptors can negatively impact the model's performance. Various feature selection algorithms can be employed to identify the most informative descriptors for predicting the biological activity of compounds based on the this compound scaffold.
Model Training and Validation
With the curated dataset and engineered features, various machine learning algorithms can be trained to build a predictive model. The choice of algorithm depends on the nature of the data and the specific goals of the virtual screening campaign.
Table 2: Common Machine Learning Algorithms in Drug Discovery
| Algorithm | Principle | Strengths |
| Random Forest (RF) | An ensemble method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Robust to overfitting, handles high-dimensional data well. |
| Support Vector Machines (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes. | Effective in high-dimensional spaces, memory efficient. |
| Gradient Boosting Machines (GBM) | An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. | Often provides high accuracy. |
| Deep Neural Networks (DNN) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input. | Can learn complex patterns, highly flexible. |
The performance of the trained model is assessed using various statistical metrics on the held-out test set. This validation step is crucial to ensure that the model can generalize well to new, unseen data.
Table 3: Performance Metrics for Classification Models
| Metric | Formula | Description |
| Accuracy | (TP + TN) / (TP + TN + FP + FN) | The proportion of correctly classified instances. |
| Precision | TP / (TP + FP) | The proportion of true positives among all positive predictions. |
| Recall (Sensitivity) | TP / (TP + FN) | The proportion of actual positives that were correctly identified. |
| F1-Score | 2 * (Precision * Recall) / (Precision + Recall) | The harmonic mean of precision and recall. |
| Area Under the ROC Curve (AUC-ROC) | - | A measure of the model's ability to distinguish between classes. |
TP = True Positives, TN = True Negatives, FP = False Positives, FN = False Negatives
Virtual Screening and Compound Prioritization
Once a validated machine learning model is established, it can be used to screen large virtual libraries of compounds containing the this compound scaffold. This process involves calculating the same set of molecular descriptors for all compounds in the library and then using the trained model to predict their biological activity.
The output of the virtual screen is a ranked list of compounds, prioritized based on their predicted activity scores. This allows medicinal chemists to focus their synthetic and experimental efforts on a smaller, more promising subset of molecules, thereby increasing the efficiency of the drug discovery pipeline.
For instance, a hypothetical virtual screening campaign targeting a specific kinase could use a Random Forest model trained on known inhibitors. The model would then be applied to a virtual library of several million this compound derivatives. The top-ranked compounds from this screen would then be synthesized and subjected to in vitro testing to confirm their activity.
Table 4: Hypothetical Results of a Virtual Screening Campaign
| Compound ID | Predicted Activity Score | Rank | Experimental Validation (IC50) |
| AMP-001 | 0.95 | 1 | 50 nM |
| AMP-002 | 0.92 | 2 | 120 nM |
| AMP-003 | 0.88 | 3 | 300 nM |
| ... | ... | ... | ... |
| AMP-1000 | 0.51 | 1000 | >10 µM |
The successful application of machine learning in virtual screening relies on the careful integration of computational predictions with experimental validation. While these models can significantly enrich the hit rate of screening campaigns, experimental confirmation remains the ultimate arbiter of a compound's true biological activity. The iterative cycle of prediction, synthesis, testing, and model refinement is key to the successful application of machine learning in the discovery of novel drugs based on the this compound scaffold.
Biological Activities and Mechanistic Insights of 5 Amino 3 6 Methyl 2 Pyridyl Isoxazole and Its Analogs in Vitro and Pre Clinical Focus
Identification and Validation of Molecular Targets Modulated by 5-Amino-3-(6-methyl-2-pyridyl)isoxazole
Enzyme Inhibition and Activation Studies in Cell-Free Systems
No studies reporting the inhibitory or activatory effects of this compound on any specific enzymes in cell-free assays have been identified.
Receptor Binding Assays and Determination of Binding Affinities
There is no published data from receptor binding assays for this compound, and therefore, its binding affinities for any receptor are unknown.
Cellular Mechanistic Studies
Effects on Signal Transduction Pathways in Cell Lines
No research has been published detailing the effects of this compound on any intracellular signal transduction pathways in cell-based studies.
Gene Expression and Proteomic Profiling in Model Biological Systems
There are no available gene expression or proteomic profiling studies that have investigated the cellular response to treatment with this compound.
Subcellular Localization and Interaction with Organelles
Detailed studies characterizing the specific subcellular localization and direct interactions with organelles for this compound are not extensively available in current scientific literature. The distribution of a small molecule within a cell is governed by its physicochemical properties, such as lipophilicity, charge, and size, which dictate its ability to cross cellular and organellar membranes.
Organelle interactions are crucial for understanding a compound's mechanism of action and potential toxicity. For many classes of therapeutic agents, targeting specific organelles like mitochondria, the endoplasmic reticulum, or lysosomes is a key aspect of their function. For instance, some isoxazole (B147169) derivatives have been studied for their pro-apoptotic activities, which inherently involves interaction with the mitochondrial pathway. nih.gov However, without specific experimental data, the precise distribution and organellar interactions of this compound remain speculative. Future research employing techniques such as fluorescence microscopy with tagged analogs or subcellular fractionation followed by mass spectrometry would be required to elucidate its localization profile.
Structure-Activity Relationship (SAR) Analysis for the this compound Scaffold
The structure-activity relationship (SAR) for the 5-aminoisoxazole scaffold is crucial for defining the molecular features that govern its biological activity. While specific SAR studies for this compound are limited, analysis of related isoxazole analogs provides significant insights into the contributions of different parts of the molecule.
The isoxazole ring acts as a central scaffold, and its substituents at the 3- and 5-positions are key determinants of potency and selectivity. The 5-amino group is a particularly important feature. Studies on other 5-aminoisoxazoles suggest that this group can be critical for activity, often acting as a hydrogen bond donor. nih.gov Modification or replacement of this amine can lead to a significant loss of biological effect.
The substituent at the 3-position significantly influences the compound's properties. In the case of this compound, this is a 6-methyl-2-pyridyl group. The pyridine (B92270) ring introduces a basic nitrogen atom, which can participate in hydrogen bonding or salt bridge formation with biological targets. The methyl group on the pyridine ring can affect steric interactions and lipophilicity. The relative orientation of the isoxazole and pyridine rings is also a critical parameter for optimal target binding. nih.gov
SAR studies on other isoxazole series have revealed key trends. For example, in a series of isoxazole-based antiviral agents, the choice of a five-membered heteroaromatic ring as a bioisostere for an oxadiazole moiety showed that the isoxazole provided a better activity profile and lower cytotoxicity. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on aryl rings attached to the isoxazole core has been shown to enhance cytotoxic activity in cancer cell lines. nih.gov
| Molecular Feature | Position | General Observation | Potential Impact |
|---|---|---|---|
| Amino Group | 5 | Often essential for activity; acts as a hydrogen bond donor. nih.gov | Target binding, Potency |
| Isoxazole Ring | Core | Acts as a rigid scaffold, orienting substituents. | Structural integrity, Spatial orientation |
| Aryl/Heteroaryl Group | 3 | Nature of the ring and its substituents dictates selectivity and potency. nih.gov | Target specificity, Lipophilicity, Potency |
| Substituents on Aryl/Heteroaryl Ring | - | Electron-withdrawing groups can enhance activity (e.g., anticancer). nih.gov | Electronic properties, Potency |
Design Principles for Optimizing Biological Potency and Selectivity
Optimizing the biological potency and selectivity of compounds based on the this compound scaffold involves a systematic approach to modify its structure. Key design principles can be inferred from studies on analogous heterocyclic compounds.
One primary strategy is the modification of the substituent at the 3-position of the isoxazole ring. For the pyridyl group, altering the position and nature of substituents can fine-tune the electronic and steric properties of the molecule. For instance, moving the methyl group or replacing it with other alkyl or electron-withdrawing groups could modulate target affinity and selectivity. Structure-guided optimization of 3,5-dimethylisoxazole (B1293586) derivatives as bromodomain inhibitors showed that replacing a methyl group with a larger aromatic ring enhanced affinity by occupying a key hydrophobic shelf in the binding pocket. semanticscholar.org
Another key principle is the manipulation of the 5-amino group. While often essential, its properties can be modulated. For example, acylation or transformation into other functional groups could serve as a prodrug strategy or alter the compound's hydrogen bonding capacity.
Furthermore, achieving selectivity often requires exploiting subtle differences between target enzymes or receptors. For kinase inhibitors, for example, targeting regions outside the highly conserved ATP-binding site is a common strategy to gain selectivity. researchgate.net For the this compound scaffold, this could involve extending substituents from the pyridine ring to interact with less conserved regions of a target protein. Optimization efforts on a 5-amino-pyrazole scaffold for p38α MAP kinase inhibitors led to potent and selective compounds by exploring substitutions on the aryl rings. nih.gov
Finally, computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools. These approaches can predict how structural modifications will affect binding affinity and help prioritize the synthesis of new analogs with improved potency and selectivity.
Exploration of Bioisosteric Replacements and Functional Group Modifications
Bioisosteric replacement is a cornerstone of medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.netnih.gov For the this compound scaffold, several bioisosteric modifications can be considered.
The isoxazole ring itself can be replaced with other five-membered heterocycles. Common bioisosteres for isoxazole include oxadiazole, pyrazole, triazole, or even thiazole. Each replacement alters the geometry, electronic distribution, and hydrogen bonding capacity of the core scaffold, which can lead to improved interactions with the biological target. For example, a study involving (3-methyl-5-isoxazolyl)methylene-azacyclic compounds found that replacing the isoxazole with a pyridine or oxadiazole ring resulted in ligands with high to moderate affinity for nicotinic cholinergic receptors. nih.gov
The pyridyl moiety at the 3-position is another key site for bioisosteric replacement. A phenyl ring is a classic bioisostere for pyridine, which would eliminate the basic nitrogen but maintain aromaticity. mdpi.com This change significantly impacts solubility and the potential for hydrogen bonding. Alternatively, other nitrogen-containing heterocycles like pyrimidine, pyrazine, or imidazole (B134444) could be used to alter the position and number of hydrogen bond acceptors and donors. mdpi.com
Functional group modifications are also critical. The 5-amino group could be replaced by a hydroxyl (-OH) or a methylamino (-NHCH₃) group to probe the importance of its hydrogen-bonding characteristics. The methyl group on the pyridine ring could be substituted with a trifluoromethyl group (-CF₃) or a halogen to modify lipophilicity and electronic properties. The replacement of hydrogen with fluorine is a common strategy to block metabolic oxidation at a specific position. cambridgemedchemconsulting.com
| Original Group | Potential Bioisostere(s) | Rationale/Potential Effect |
|---|---|---|
| Isoxazole | Oxadiazole, Pyrazole, Triazole nih.gov | Alters H-bonding pattern, geometry, and metabolic stability. |
| Pyridine | Phenyl, Pyrimidine, Thiophene mdpi.com | Modulates basicity, solubility, and aromatic interactions. |
| Amino (-NH₂) | Hydroxyl (-OH), Methyl (-CH₃) | Changes hydrogen bond donor/acceptor properties. |
| Methyl (-CH₃) | Trifluoromethyl (-CF₃), Halogen (e.g., Cl, F) | Increases lipophilicity, blocks metabolism, alters electronics. cambridgemedchemconsulting.com |
Pharmacological Profiling in Non-human Biological Systems
Pre-clinical Pharmacokinetic Studies in Animal Models (Focus on absorption, distribution, metabolism, excretion pathways)
Absorption: Oral bioavailability of isoxazole derivatives can be variable. For instance, a pharmacokinetic study in Wistar rats of a novel 5-aminosalicylic acid derivative showed an oral bioavailability of approximately 13%, indicating that a significant fraction is absorbed. plos.org Another derivative exhibited an oral bioavailability of about 77% in rats. nih.gov Factors such as solubility and intestinal permeability, which can be predicted using in silico models, play a significant role. ijper.orgekb.eg
Distribution: Following absorption, isoxazole derivatives can distribute to various tissues. A study on a 5-aminosalicylic acid derivative found that after oral administration, the compound was detected in all examined tissues, including the brain and colon, suggesting it can cross biological barriers. nih.gov The extent of plasma protein binding is also a key parameter; a high unbound fraction means more drug is available to distribute into tissues and exert a pharmacological effect. plos.org
Metabolism: The isoxazole ring and its substituents are subject to metabolic transformation, primarily in the liver by cytochrome P450 enzymes. Common metabolic pathways include oxidation, reduction, and hydrolysis. The pyridine ring in this compound could undergo N-oxidation, while the methyl group is susceptible to hydroxylation. The 5-amino group can be a site for acetylation or other conjugations.
Pharmacodynamic Marker Assessment in Ex Vivo and Animal Models
Pharmacodynamic (PD) markers are used to demonstrate that a compound is engaging its target and producing the desired biological effect in a living system. While specific PD marker data for this compound is not available, the assessment of related isoxazole compounds in various disease models provides a framework for potential evaluation.
The choice of PD markers is entirely dependent on the therapeutic target and intended biological activity of the compound. Isoxazole derivatives have been investigated for a wide range of activities, including anti-inflammatory, anticancer, and immunomodulatory effects. nih.govnih.govmdpi.com
For an anti-inflammatory effect, PD markers could be assessed in animal models of inflammation, such as the carrageenan-induced rat paw edema model. nih.gov In this model, a reduction in paw swelling would be a primary PD marker. Ex vivo analysis of tissues could include measuring levels of pro-inflammatory cytokines like TNF-α and IL-1β, or the activity of enzymes like cyclooxygenase (COX). mdpi.com
If the compound is designed as an anticancer agent, PD markers could be assessed in tumor-bearing animal models. This might involve measuring the inhibition of tumor growth over time. nih.gov Ex vivo analysis of tumor tissue could assess markers of apoptosis (e.g., cleaved caspase-3) or cell proliferation (e.g., Ki-67 staining). nih.gov For instance, some isoxazole-piperazine hybrids were shown to induce apoptosis and cell cycle arrest in liver cancer cells, with changes in the phosphorylation status of proteins like Akt and p53 serving as key PD markers. researchgate.net
For immunomodulatory activity, ex vivo studies on immune cells isolated from treated animals are common. For example, the proliferation of lymphocytes in response to mitogens can be measured. nih.gov Changes in the secretion of specific cytokines from these cells would also serve as a valuable PD marker. A study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives in mice used mitogen-induced lymphocyte proliferation and cytokine production by peritoneal cells as key pharmacodynamic readouts. cambridgemedchemconsulting.com
Ultimately, the selection of appropriate ex vivo and in vivo models and the specific biomarkers to be measured would be guided by the initial in vitro biological activity profile of this compound.
Multi-target and Polypharmacology Approaches with this compound Derivatives
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. researchgate.netijpca.orgnih.gov Derivatives of 5-amino-isoxazole, particularly those incorporating a pyridyl moiety, are emerging as promising candidates for multi-target and polypharmacology approaches. This strategy aims to modulate multiple biological targets simultaneously to achieve enhanced therapeutic efficacy, a concept gaining traction in the development of treatments for complex multifactorial diseases like cancer and inflammatory disorders. nih.gov The inherent structural features of the 5-amino-3-(pyridyl)isoxazole core allow for substitutions that can interact with various biological macromolecules, leading to a polypharmacological profile.
The development of multi-targeted therapies is an emerging trend in isoxazole-based drug discovery. nih.gov Research into compounds structurally related to this compound has revealed engagement with multiple pathways, particularly in the realms of inflammation and cell proliferation. For instance, certain pyridinyl isoxazole derivatives have been shown to significantly suppress the release of inflammatory cytokines while also exhibiting potent inhibitory activity against p38 MAP kinase, a key enzyme in inflammatory signaling pathways. researchgate.net This dual action highlights the potential for these compounds to exert a broader anti-inflammatory effect than single-target agents.
Further supporting the multi-target potential of this class of compounds, studies on 5-amino-3-methyl-isoxazole derivatives have demonstrated both anti-proliferative and anti-inflammatory properties. One such derivative, 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05), was found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a crucial inflammatory mediator, and also suppress the carrageenan-induced inflammatory response in preclinical models. nih.gov Concurrently, M05 displayed anti-proliferative effects, indicating its interaction with targets relevant to both inflammation and cell growth. nih.gov
The strategic design of isoxazole derivatives often involves modifying substituents on the core rings to optimize interactions with different biological targets. The substitution of various groups on the isoxazole ring has been shown to impart a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov For example, the substitution of a methyl group with an amino group in a [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole] scaffold, a selective COX-1 inhibitor, led to improved COX-1 selectivity and inhibitory activity, demonstrating how subtle structural changes can modulate target engagement. researchgate.net
The exploration of isoxazole derivatives as kinase inhibitors further underscores their potential for polypharmacology. Kinases are a large family of enzymes that play critical roles in cell signaling, and aberrant kinase activity is implicated in numerous diseases. The 5-amino-3-(pyridyl)isoxazole scaffold presents a framework that can be adapted to target multiple kinases involved in oncogenic and inflammatory pathways. While specific screening data for this compound against a broad kinase panel is not extensively documented in publicly available literature, the general propensity of related heterocyclic compounds to act as kinase inhibitors suggests this as a fertile area for investigation.
The table below summarizes the multi-target activities observed in structurally related amino-isoxazole derivatives, providing a basis for the potential polypharmacological profile of this compound analogs.
| Compound Class | Observed Biological Activities | Potential Molecular Targets |
| Pyridinyl Isoxazoles | Suppression of cytokine release, Anti-inflammatory | p38 MAP Kinase, Components of cytokine signaling pathways |
| 5-Amino-3-methyl-isoxazole Derivatives | Anti-proliferative, Anti-inflammatory | TNF-α, Proliferation-associated signaling molecules |
| Phenyl-isoxazole Derivatives | COX-1 Inhibition | Cyclooxygenase-1 |
Advanced Analytical and Bioanalytical Methodologies for 5 Amino 3 6 Methyl 2 Pyridyl Isoxazole
Chromatographic Separations for Purity Assessment and Isomer Resolution
Chromatography is the cornerstone of pharmaceutical analysis, providing the high-resolution separation required for purity testing and the resolution of closely related isomers.
The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical first step in the analytical lifecycle of 5-Amino-3-(6-methyl-2-pyridyl)isoxazole. Such a method must be capable of separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products.
The mobile phase composition is optimized to achieve adequate retention and sharp, symmetrical peak shapes. A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter; a slightly acidic pH (e.g., pH 3-4 using a formate (B1220265) or phosphate (B84403) buffer) can ensure the ionization of the basic nitrogens, leading to better peak shape and retention stability. Gradient elution is often employed to ensure the timely elution of all components, from polar impurities to the less polar API. Detection is commonly performed using a photodiode array (PDA) detector to identify the optimal wavelength for quantification and to assess peak purity.
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Observation/Rationale |
|---|---|---|---|---|
| Column | C18, 5 µm, 4.6x150 mm | C18, 3.5 µm, 4.6x100 mm | Phenyl-Hexyl, 5 µm, 4.6x150 mm | Smaller particle size in Condition 2 improves efficiency. Phenyl-Hexyl offers alternative selectivity. |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | 10 mM KH2PO4, pH 3.0 | Acidified mobile phase (2, 3) improves peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile often provides better resolution and lower backpressure than methanol. |
| Gradient | 10-90% B in 20 min | 5-95% B in 15 min | 20-80% B in 25 min | Optimized gradient (2) ensures separation of impurities and API with a shorter run time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | PDA (220-400 nm), Quantify at 275 nm | UV at 275 nm | PDA allows for peak purity assessment and selection of λmax for maximum sensitivity. |
| Column Temp. | 25°C | 30°C | 35°C | Elevated temperature can improve peak shape and reduce viscosity. |
While this compound itself is achiral, its derivatives synthesized for structure-activity relationship (SAR) studies or metabolites formed in vivo may contain stereogenic centers. The separation of enantiomers is crucial as they often exhibit different pharmacological and toxicological profiles.
Chiral chromatography, particularly using polysaccharide-based chiral stationary phases (CSPs), is the predominant technique for this purpose. nih.govresearchgate.net Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® or Chiralcel® series) are screened for their ability to resolve the enantiomers. researchgate.net Separation can be achieved using normal-phase, polar-organic, or reversed-phase modes, depending on the physicochemical properties of the derivative. nih.gov Supercritical fluid chromatography (SFC) is also an increasingly popular alternative, offering faster separations and reduced solvent consumption. researchgate.net
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Typical Mobile Phase | Expected Outcome |
|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | n-Hexane / Isopropanol (80:20, v/v) | Good starting point for many aromatic heterocycles. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | n-Hexane / Ethanol (90:10, v/v) | Offers complementary selectivity to the amylose-based CSP. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polar Organic | Acetonitrile / Methanol (50:50, v/v) | Useful for more polar derivatives. |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Reversed Phase | Acetonitrile / 0.1% Formic Acid in Water (60:40, v/v) | Applicable for ionizable derivatives. |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification in Pre-clinical Samples
Identifying the metabolic fate of a drug candidate is a cornerstone of preclinical research. Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for this task. technologynetworks.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for analyzing metabolites in complex biological matrices like plasma, urine, and liver microsomes. technologynetworks.comnih.gov The process involves a sensitive HPLC separation, often using sub-2 µm particle columns (UHPLC) for enhanced resolution and speed, followed by mass spectrometric analysis. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are used to determine the accurate mass of parent and metabolite ions, enabling the prediction of their elemental composition. nih.gov Tandem MS (MS/MS) experiments are then performed to fragment the ions, providing structural information that helps pinpoint the site of metabolic modification. nih.gov
Common metabolic pathways for a molecule like this compound include Phase I reactions (oxidation, hydroxylation) and Phase II reactions (glucuronidation, sulfation).
| Metabolic Reaction | Modification | Mass Shift (Da) | Potential Site of Metabolism |
|---|---|---|---|
| Hydroxylation | Addition of -OH | +15.9949 | Pyridyl ring, methyl group |
| N-Oxidation | Addition of O | +15.9949 | Pyridyl nitrogen |
| Deamination | Replacement of -NH2 with -OH | +0.9840 | Amino group on isoxazole (B147169) |
| Glucuronidation | Addition of C6H8O6 | +176.0321 | Amino group, hydroxylated metabolites |
| Sulfation | Addition of SO3 | +79.9568 | Amino group, hydroxylated metabolites |
Capillary Electrophoresis (CE) for High-Resolution Analysis of this compound and its Adducts
Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC, based on the differential migration of charged species in an electric field. sciex.com It provides extremely high separation efficiencies, short analysis times, and requires minimal sample and solvent volumes. whitman.edu
For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the simplest mode. sciex.com Analysis is typically performed in an acidic buffer (e.g., phosphate or formate) where the compound is protonated and migrates as a cation. nih.gov CE is particularly well-suited for analyzing potential adducts, such as covalent binding products with proteins or DNA, due to the significant change in the charge-to-size ratio of the resulting adduct compared to the parent drug. Micellar Electrokinetic Chromatography (MEKC), a CE variant that uses surfactants to form micelles, can be used to separate the parent compound from neutral or highly hydrophobic adducts. whitman.edu
| Analyte | Charge at pH 2.5 | Relative Size | Expected Migration Time | Rationale |
|---|---|---|---|---|
| Parent Compound | Positive | Small | Fast | High charge-to-size ratio leads to rapid migration towards the cathode. |
| Protein Adduct | Variable (likely positive) | Very Large | Slow | Low charge-to-size ratio due to large protein mass results in much slower migration. |
| Metabolite (e.g., Hydroxylated) | Positive | Small | Similar to Parent | Minimal change in size and charge results in a migration time close to the parent compound. |
Impurity Profiling and Degradation Pathway Analysis of this compound
Understanding the stability of a drug substance is a regulatory requirement and is crucial for ensuring its quality and safety. Impurity profiling involves the identification and quantification of any unwanted chemicals, while degradation pathway analysis is achieved through forced degradation or stress testing. nih.gov
Forced degradation studies expose the drug substance to harsh conditions, including acid, base, oxidation, heat, and light, to accelerate the formation of degradation products. pharmaguideline.comresearchgate.net The resulting mixtures are then analyzed by a validated stability-indicating HPLC method, often coupled with MS, to separate and identify the degradants. researchgate.net This process helps to establish the intrinsic stability of the molecule, elucidate degradation pathways, and demonstrate the specificity of the analytical method. nih.govbiomedres.us Potential impurities could arise from starting materials, by-products of the synthesis, or subsequent degradation. For example, hydrolysis of the isoxazole ring or oxidation of the amino group could be potential degradation pathways.
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway | Possible Degradant Structure |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C | Isoxazole ring opening | β-keto nitrile derivative |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of amino group | 5-Hydroxy-3-(6-methyl-2-pyridyl)isoxazole |
| Oxidation | 3% H2O2, RT | Oxidation of pyridine (B92270) N or amino group | N-oxide or nitroso derivative |
| Thermal | 80°C, dry heat | General decomposition | Various fragmentation products |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Photochemical rearrangement or oxidation | Complex mixture, potentially colored degradants |
Emerging Applications and Material Science Potential of 5 Amino 3 6 Methyl 2 Pyridyl Isoxazole
Role as a Building Block in Advanced Organic Materials
The bifunctional nature of 5-Amino-3-(6-methyl-2-pyridyl)isoxazole, possessing both a nucleophilic amino group and a coordinating pyridine (B92270) ring, makes it an attractive building block for the synthesis of complex organic materials.
Polymer Chemistry and Monomer Applications for Novel Materials
In the realm of polymer chemistry, the amino group of this compound can serve as a reactive site for polymerization reactions. This allows for its incorporation as a monomeric unit into various polymer backbones, such as polyamides, polyimides, or polyureas. The inclusion of the isoxazole-pyridine moiety can impart unique properties to the resulting polymers, including enhanced thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions. Research in this area is focused on synthesizing polymers with tailored properties for applications in specialty plastics, membranes, and coatings.
Optoelectronic and Photonic Material Development Incorporating the Isoxazole-Pyridine Scaffold
The conjugated system formed by the isoxazole (B147169) and pyridine rings in this compound suggests its potential for use in optoelectronic and photonic materials. The electronic properties of this scaffold can be tuned by chemical modification, influencing its absorption and emission of light. Scientists are investigating the incorporation of this compound into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The nitrogen and oxygen atoms within the heterocyclic rings can also influence the charge transport properties of these materials.
Below is a data table summarizing the potential applications of polymers derived from this compound:
| Polymer Type | Potential Properties | Potential Applications |
| Polyamides | High thermal stability, good mechanical strength | High-performance fibers, engineering plastics |
| Polyimides | Excellent thermal and chemical resistance | Aerospace components, flexible electronics |
| Polyureas | Good elasticity and abrasion resistance | Coatings, adhesives, elastomers |
| Conjugated Polymers | Tunable optical and electronic properties | Organic electronics (OLEDs, OPVs), sensors |
Application in Catalysis and Ligand Design for Organic Transformations
The pyridine nitrogen and the amino group of this compound can act as coordination sites for metal ions, making it a valuable ligand in the field of catalysis. By forming stable complexes with transition metals, this compound can be used to create catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The specific steric and electronic environment provided by the ligand can influence the activity and selectivity of the catalyst. Researchers are actively designing and synthesizing novel metal complexes with this ligand to explore their catalytic efficacy.
Design of Chemical Probes and Biosensors Utilizing the this compound Structure
The fluorescent properties of the isoxazole-pyridine scaffold, combined with its ability to bind to specific analytes, make this compound a promising candidate for the development of chemical probes and biosensors. The amino group can be functionalized to introduce specific recognition elements, allowing the molecule to selectively bind to target ions, molecules, or biomolecules. Upon binding, a change in the fluorescence signal (such as intensity or wavelength) can be observed, enabling the detection and quantification of the analyte. These sensors could find applications in environmental monitoring, medical diagnostics, and cellular imaging.
Potential in Agrochemical and Crop Protection Research (Non-human applications)
The isoxazole ring is a common motif in a number of commercially successful agrochemicals. Derivatives of this compound are being investigated for their potential as active ingredients in herbicides, fungicides, and insecticides. The specific substitution pattern on the pyridine and isoxazole rings can be varied to optimize the biological activity against target pests while minimizing effects on non-target organisms and the environment. Research in this area involves the synthesis of libraries of related compounds and their screening for agrochemical activity.
Exploration in In Vitro Diagnostic Agent Development
The ability of this compound and its derivatives to interact with biological molecules is being explored for the development of in vitro diagnostic agents. These compounds could be used as labels for immunoassays or as probes in nucleic acid detection systems. The unique spectroscopic properties of the isoxazole-pyridine core can be harnessed to generate signals that are easily detectable, providing a basis for sensitive and specific diagnostic tests.
Future Research Directions and Challenges for 5 Amino 3 6 Methyl 2 Pyridyl Isoxazole Research
Exploration of Unconventional and Bio-Inspired Synthetic Routes
The future synthesis of 5-Amino-3-(6-methyl-2-pyridyl)isoxazole and its derivatives is poised to move beyond traditional methodologies. While classic approaches such as 1,3-dipolar cycloaddition reactions have been effective, the exploration of unconventional and bio-inspired routes presents significant opportunities for innovation and efficiency. nih.govnih.gov
Unconventional Synthetic Strategies: Research is trending towards the development of novel, metal-free synthetic pathways to mitigate the costs, toxicity, and waste associated with metal catalysts like copper(I) and ruthenium(II). nih.govrsc.org These new strategies include one-pot cascade reactions and methods that leverage unconventional ring-opening mechanisms to construct the isoxazole (B147169) core. nih.govresearchgate.net Such approaches aim to be more atom-economical, producing fewer byproducts and simplifying purification processes. researchgate.net
Bio-Inspired Synthesis: The field is also turning to nature for inspiration. Bio-inspired synthetic routes, which may involve enzymatic processes or biomimetic catalysis, offer the potential for highly selective and environmentally friendly synthesis under mild conditions. Although still a nascent area for isoxazole synthesis, this approach could lead to breakthroughs in creating complex analogs of this compound with high precision.
| Synthetic Approach | Key Advantages | Representative Research Areas |
| Metal-Free Synthesis | Reduced cost, lower toxicity, less environmental waste, easier purification. nih.govrsc.org | Development of organocatalysts, exploration of novel cycloaddition pathways. nih.govrsc.org |
| One-Pot Cascade Reactions | Increased efficiency, reduced reaction time, fewer intermediate purification steps. | Designing multi-step sequences in a single reaction vessel. nih.gov |
| Bio-Inspired Catalysis | High selectivity, mild reaction conditions, environmentally benign. | Use of enzymes or enzyme-mimicking small molecules for heterocyclic ring formation. |
Discovery of Novel Biological Targets and Therapeutic Areas (Pre-clinical Focus)
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities. rsc.orgnih.gov For this compound, future pre-clinical research will focus on identifying novel biological targets and expanding its therapeutic potential beyond currently known applications.
The diverse pharmacological profiles of isoxazole derivatives suggest that this compound could be active in numerous therapeutic areas. nih.gov Pre-clinical investigations are likely to explore its efficacy as an anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agent. nih.govnih.govnih.gov Identifying the specific molecular targets is a key challenge. Potential targets could include enzymes such as kinases, proteases, or metabolic enzymes like carbonic anhydrase, as well as receptors like the AMPA receptor or M1 muscarinic acetylcholine (B1216132) receptors. nih.govmdpi.comnih.gov
Potential Pre-clinical Research Areas:
Oncology: Investigating inhibitory activity against targets like heat shock protein (HSP90) or androgen receptors, which are implicated in various cancers. nih.gov
Inflammatory Diseases: Exploring the inhibition of leukotriene biosynthesis, a key pathway in many inflammatory conditions. nih.gov
Neurological Disorders: Assessing modulation of AMPA receptors, which could be relevant for cognitive enhancement or treating neurodegenerative diseases. mdpi.com
Infectious Diseases: Screening against a broad panel of bacterial and viral targets to uncover new antimicrobial or antiviral properties. nih.gov
Integration of Artificial Intelligence and Automation in Compound Synthesis and Screening Workflows
AI in Drug Discovery: AI algorithms can be employed for a variety of tasks, from predicting the biological activity and physicochemical properties of novel analogs to designing optimal synthetic routes (retrosynthesis). ucla.edudrugtargetreview.com Machine learning models, trained on large datasets of chemical reactions, can predict reaction outcomes and help chemists identify the most promising conditions, thereby reducing the number of failed experiments. iptonline.com
Automation in the Laboratory: Automated synthesis platforms and high-throughput screening (HTS) robots can execute the plans designed by AI. ucla.edu These systems allow for the rapid synthesis and testing of large libraries of compounds, generating vast amounts of data that can, in turn, be used to refine AI models in a virtuous cycle. technologynetworks.comucla.edu This synergy streamlines the process of identifying lead compounds with improved potency, selectivity, and metabolic stability. technologynetworks.comiptonline.com
| Technology | Application in Research Workflow | Expected Impact |
| Artificial Intelligence (AI) | Retrosynthesis planning, prediction of biological activity and reaction outcomes. ucla.edudrugtargetreview.com | Faster identification of promising analogs, optimization of synthetic routes. iptonline.com |
| Automated Synthesis | High-throughput synthesis of compound libraries. ucla.edu | Increased number of molecules synthesized and tested. technologynetworks.com |
| High-Throughput Screening (HTS) | Rapid biological evaluation of synthesized compounds. | Accelerated discovery of structure-activity relationships (SAR). |
Addressing Challenges in Stereochemical Control and Regioselectivity for Advanced Analogs
As research progresses towards more complex and potent analogs of this compound, the challenges of stereochemical control and regioselectivity become paramount. The precise three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) are critical for a molecule's interaction with its biological target.
Regioselectivity: The synthesis of substituted isoxazoles often yields a mixture of regioisomers, which can be difficult to separate and may have different biological activities. nih.gov A key future challenge is the development of highly regioselective synthetic methods. Research indicates that regiochemical outcomes can be controlled by carefully selecting reaction conditions, solvents, catalysts, and the structure of the starting materials. nih.govrsc.org Mechanochemical techniques, which use mechanical force to induce reactions, have also emerged as a promising solvent-free approach for achieving regiocontrol. researchgate.net
Stereochemical Control: While the isoxazole ring itself is planar and achiral, the synthesis of advanced analogs will likely involve the introduction of chiral centers in the substituents attached to the core structure. Developing synthetic methods that can control the formation of a single desired stereoisomer (enantiomer or diastereomer) is crucial. This will require the application of asymmetric synthesis techniques, such as the use of chiral catalysts or auxiliaries, to ensure the production of enantiomerically pure compounds for biological evaluation.
Prospects for Multi-disciplinary Collaboration in Advancing Research
The multifaceted challenges and opportunities in the study of this compound necessitate a highly collaborative, multi-disciplinary approach. The journey from initial synthesis to a potential therapeutic candidate requires the integrated expertise of scientists from various fields.
Synthetic and Medicinal Chemists will be at the forefront of designing and creating novel, more potent, and selective analogs.
Computational Chemists will use AI and molecular modeling to guide the design process, predict properties, and rationalize biological data. nih.gov
Biologists and Pharmacologists are essential for developing and running assays to determine the biological activity of the compounds and to elucidate their mechanisms of action.
Chemical Engineers will play a crucial role in developing scalable and sustainable manufacturing processes for any promising lead compounds.
Such collaborations are vital for bridging the gap between basic chemical research and tangible therapeutic applications, ensuring that the full potential of this compound can be realized.
Development of Sustainable and Economically Scalable Synthesis Methods
In line with the global push for green chemistry, a major future direction is the development of sustainable and economically scalable methods for synthesizing this compound. mdpi.com This involves minimizing environmental impact while ensuring the process is viable for large-scale production.
Green Chemistry Approaches: Future research will focus on synthetic routes that reduce energy consumption, minimize waste, and use non-toxic, renewable materials. nih.gov Key strategies include:
Ultrasound and Microwave-Assisted Synthesis: These techniques can significantly reduce reaction times and energy usage compared to conventional heating. nih.govmdpi.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a critical goal. nih.gov
Catalyst Recycling: For reactions that still require catalysts, developing methods to recover and reuse the catalyst will improve both the economic and environmental profile of the synthesis. nih.gov
By integrating these principles from the earliest stages of research, scientists can ensure that a potential future drug candidate based on this isoxazole scaffold can be produced in a manner that is both cost-effective and environmentally responsible.
Q & A
Q. Advanced Computational Modeling
- DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Molecular docking evaluates binding affinities to targets like glutamate receptors (AMPA/KA subtypes) .
- Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H···N bonds) observed in crystal structures .
What strategies are effective for incorporating isoxazole derivatives into heterocyclic fused systems (e.g., isoxazolopyrimidines)?
Advanced Heterocyclization
Thermal or acid-catalyzed cyclization of intermediates (e.g., ethyl β-aminocrotonates) yields fused systems. For example:
- Heating ethyl β-(5-phenylisoxazole)aminocrotonate at 150°C produces isoxazolo[2,3-a]pyrimidin-7-ones .
- Microwave-assisted synthesis reduces reaction times and improves yields in Sc(OTf)₃-catalyzed reactions .
How do substituents on the pyridine ring influence the physicochemical properties of this compound?
Q. Structure-Activity Relationship (SAR)
- Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enhancing interactions with biological targets .
- Methyl groups at the pyridine 6-position improve lipophilicity (logP), as confirmed by HPLC retention data .
- X-ray data show that bulky substituents increase dihedral angles between isoxazole and pyridine rings, affecting π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
